Cas no 904826-37-5 (4-acetyl-N-{3-6-(azepan-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide)

4-acetyl-N-{3-6-(azepan-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- 4-acetyl-N-{3-6-(azepan-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide
- Benzenesulfonamide, 4-acetyl-N-[3-[6-(hexahydro-1H-azepin-1-yl)-3-pyridazinyl]phenyl]-
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- インチ: 1S/C24H26N4O3S/c1-18(29)19-9-11-22(12-10-19)32(30,31)27-21-8-6-7-20(17-21)23-13-14-24(26-25-23)28-15-4-2-3-5-16-28/h6-14,17,27H,2-5,15-16H2,1H3
- InChIKey: XMLGMSTVZJHLPN-UHFFFAOYSA-N
- ほほえんだ: C1(S(NC2=CC=CC(C3=NN=C(N4CCCCCC4)C=C3)=C2)(=O)=O)=CC=C(C(C)=O)C=C1
じっけんとくせい
- 密度みつど: 1.280±0.06 g/cm3(Predicted)
- ふってん: 711.8±70.0 °C(Predicted)
- 酸性度係数(pKa): 7.31±0.10(Predicted)
4-acetyl-N-{3-6-(azepan-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2588-0317-2mg |
4-acetyl-N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide |
904826-37-5 | 90%+ | 2mg |
$59.0 | 2023-05-19 | |
Life Chemicals | F2588-0317-25mg |
4-acetyl-N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide |
904826-37-5 | 90%+ | 25mg |
$109.0 | 2023-05-19 | |
Life Chemicals | F2588-0317-2μmol |
4-acetyl-N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide |
904826-37-5 | 90%+ | 2μl |
$57.0 | 2023-05-19 | |
Life Chemicals | F2588-0317-10μmol |
4-acetyl-N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide |
904826-37-5 | 90%+ | 10μl |
$69.0 | 2023-05-19 | |
Life Chemicals | F2588-0317-20μmol |
4-acetyl-N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide |
904826-37-5 | 90%+ | 20μl |
$79.0 | 2023-05-19 | |
Life Chemicals | F2588-0317-4mg |
4-acetyl-N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide |
904826-37-5 | 90%+ | 4mg |
$66.0 | 2023-05-19 | |
Life Chemicals | F2588-0317-15mg |
4-acetyl-N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide |
904826-37-5 | 90%+ | 15mg |
$89.0 | 2023-05-19 | |
Life Chemicals | F2588-0317-40mg |
4-acetyl-N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide |
904826-37-5 | 90%+ | 40mg |
$140.0 | 2023-05-19 | |
Life Chemicals | F2588-0317-50mg |
4-acetyl-N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide |
904826-37-5 | 90%+ | 50mg |
$160.0 | 2023-05-19 | |
Life Chemicals | F2588-0317-10mg |
4-acetyl-N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide |
904826-37-5 | 90%+ | 10mg |
$79.0 | 2023-05-19 |
4-acetyl-N-{3-6-(azepan-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide 関連文献
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
4-acetyl-N-{3-6-(azepan-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamideに関する追加情報
Comprehensive Overview of 4-acetyl-N-{3-6-(azepan-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide (CAS No. 904826-37-5)
The compound 4-acetyl-N-{3-6-(azepan-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide (CAS No. 904826-37-5) is a sophisticated sulfonamide derivative with a unique structural framework. Its molecular architecture combines an acetylbenzene core with a pyridazine ring and an azepane moiety, making it a subject of significant interest in medicinal chemistry and drug discovery. Researchers are particularly intrigued by its potential as a kinase inhibitor, given the growing demand for targeted therapies in oncology and inflammatory diseases.
In recent years, the scientific community has shown increased attention to sulfonamide-based compounds due to their versatility in drug design. The presence of the pyridazine scaffold in 4-acetyl-N-{3-6-(azepan-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide enhances its binding affinity to specific biological targets, particularly those involved in signal transduction pathways. This aligns with current trends in precision medicine, where small-molecule inhibitors are engineered to modulate disease-related proteins with high selectivity.
The azepane ring in this compound contributes to its pharmacokinetic properties, improving solubility and membrane permeability—a critical factor in drug development. As the pharmaceutical industry shifts toward fragment-based drug discovery, molecules like 4-acetyl-N-{3-6-(azepan-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide are gaining traction for their modular design, which allows for systematic optimization. This approach is frequently discussed in forums and publications focusing on structure-activity relationships (SAR) and hit-to-lead optimization.
From a synthetic chemistry perspective, the preparation of 4-acetyl-N-{3-6-(azepan-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide involves multi-step organic transformations, including sulfonylation and cross-coupling reactions. These methods are widely explored in academic and industrial settings, as evidenced by the surge in literature on C-N bond formation and heterocyclic synthesis. The compound’s CAS No. 904826-37-5 serves as a unique identifier in chemical databases, facilitating research reproducibility and regulatory compliance.
Beyond its potential therapeutic applications, 4-acetyl-N-{3-6-(azepan-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide is also studied for its physicochemical properties. Computational chemists employ molecular docking and quantitative structure-property relationship (QSPR) models to predict its behavior in biological systems. Such studies are frequently cited in discussions about AI-driven drug design, a hot topic in both scientific and tech communities.
In summary, 4-acetyl-N-{3-6-(azepan-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide represents a compelling case study in modern drug discovery. Its structural complexity and functional diversity make it a valuable candidate for further investigation, particularly in the context of targeted therapy and personalized medicine. As research progresses, this compound may unlock new avenues for treating complex diseases, reinforcing the importance of sulfonamide derivatives in contemporary pharmacology.
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